molecular formula C7H8Cl2N2 B13028999 2-Chloro-N-(2-chloroethyl)pyridin-4-amine

2-Chloro-N-(2-chloroethyl)pyridin-4-amine

Cat. No.: B13028999
M. Wt: 191.05 g/mol
InChI Key: VKDULDRMHCFOOB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloroethyl)pyridin-4-amine is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-chloroethyl)pyridin-4-amine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 4-aminopyridine with thionyl chloride to introduce the chlorine atoms, followed by the alkylation with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. These reactions often involve reagents like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For instance, nucleophilic substitution can yield different amines, while oxidation might produce pyridine N-oxides.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-N-(2-chloroethyl)pyridin-4-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-chloroethyl)pyridin-4-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-Chloro-N-(2-chloroethyl)benzeneamine: Similar in structure but with a benzene ring instead of a pyridine ring.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Another pyridine derivative with different substituents.

Uniqueness: 2-Chloro-N-(2-chloroethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)pyridin-4-amine

InChI

InChI=1S/C7H8Cl2N2/c8-2-4-10-6-1-3-11-7(9)5-6/h1,3,5H,2,4H2,(H,10,11)

InChI Key

VKDULDRMHCFOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NCCCl)Cl

Origin of Product

United States

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